molecular formula C16H15N5O3 B2480317 3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2320686-20-0

3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2480317
CAS RN: 2320686-20-0
M. Wt: 325.328
InChI Key: RBCSZSKZUOTELV-UHFFFAOYSA-N
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Description

The synthesis and characterization of heterocyclic compounds, particularly those incorporating benzoxazole and pyridazinyl moieties, have been a significant focus of chemical research due to their diverse biological activities and potential applications in medicinal chemistry. The compound "3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one" falls within this category, representing an intricate structure that likely exhibits unique chemical and physical properties.

Synthesis Analysis

The synthesis of complex heterocycles often involves multi-step reactions, starting from simpler precursors. Techniques such as condensation reactions, nucleophilic substitution, and ring-closure strategies are commonly employed. For example, Kanno et al. (1991) describe a method for synthesizing ring-fused pyrimidin-4-one derivatives from ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE), indicating the utility of multi-component reactions in constructing heterocyclic frameworks (Kanno et al., 1991).

Molecular Structure Analysis

The determination of molecular structure, particularly for complex molecules, is crucial and typically achieved through spectroscopic methods and X-ray crystallography. Marjani (2013) exemplifies this with the synthesis and structural elucidation of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, highlighting the role of X-ray diffraction in confirming molecular geometry (Marjani, 2013).

Chemical Reactions and Properties

The reactivity of heterocyclic compounds is influenced by the nature of their constituent rings. For instance, reactions involving hydrazonoyl halides demonstrate the versatility of benzoxazole derivatives in synthesizing a variety of heterocycles, including thiadiazoles and triazolopyrimidines, as noted by Abdelall et al. (2010) (Abdelall et al., 2010).

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

  • Indolyl Azetidinones Synthesis: Research by Kalsi et al. (1990) explored the synthesis of indolyl azetidinones, a class of compounds related to the chemical . They discovered that these compounds exhibited notable anti-inflammatory activity, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs) in terms of efficacy and ulcerogenic activities (Kalsi, R., Shrimali, M., Bhalla, T., & Barthwal, J., 1990).

Synthesis and Spectral Characterization

  • Phthalazinone Derivatives Synthesis: Mahmoud et al. (2012) reported on the synthesis and spectral characterization of various phthalazinone derivatives, which are structurally related to the chemical in focus. This study provides insight into the molecular properties of such compounds (Mahmoud, M., Abou-Elmagd, W. S. I., Derbala, H., & Hekal, M. H., 2012).

Anticancer Activity

  • Benzoxazole and Benzothiazole Derivatives: Abdelall et al. (2010) synthesized derivatives containing benzoxazole and benzothiazole moieties, closely related to the chemical structure , and evaluated their potential anticancer activities. This study highlights the potential of similar compounds in oncological research (Abdelall, E. K. A., Mohamed, M., & Abdelhamid, A., 2010).

Novel Antimicrobial Agents

  • Oxazolidinone Derivatives Synthesis: Devi et al. (2013) focused on the synthesis of oxazolidinone derivatives, which are structurally related to the chemical , demonstrating their potential as antimicrobial agents. This underscores the importance of such compounds in developing new antimicrobial therapies (Devi, K., Asmat, Y., Jain, S., Sharma, S., & Dwivedi, J., 2013).

Synthesis of Nitrogen Heterocycles

  • Derivatives Synthesis from Ethyl Benzoylacetate: Abdelrazek et al. (2001) described the synthesis of various nitrogen heterocycles, including pyridazine, pyridazino[2,3-a]quinazoline, and pyrrole derivatives from ethyl benzoylacetate, showcasing the versatility of compounds similar to the one in synthesizing diverse heterocyclic structures (Abdelrazek, F. M., El‐Din, A. A. M., & Mekky, A. E. M., 2001).

properties

IUPAC Name

3-[2-oxo-2-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c22-15(10-21-12-4-1-2-5-13(12)24-16(21)23)20-8-11(9-20)18-14-6-3-7-17-19-14/h1-7,11H,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCSZSKZUOTELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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